

Application Notes and Protocols for Dihalomethanes in Organic Synthesis

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Compound of Interest		
Compound Name:	Dibromomethanol	
Cat. No.:	B15163308	Get Quote

A Note on **Dibromomethanol**:

Extensive literature searches did not yield any evidence of **dibromomethanol** (CHBr₂OH) being used as a solvent in organic reactions. This is likely due to the inherent instability of geminal halohydrins (compounds with a halogen and a hydroxyl group on the same carbon atom). Such compounds readily decompose, often eliminating hydrogen bromide to form formyl bromide, which itself is unstable. Therefore, the focus of these application notes will be on the closely related and widely used solvent, dibromomethane (CH₂Br₂).

Dibromomethane (Methylene Bromide) as a Solvent and Reagent

Dibromomethane (CAS 74-95-3), also known as methylene bromide, is a dense, colorless to pale yellow liquid with a sweetish odor.[1] It is a versatile compound in organic synthesis, serving both as a solvent and a reagent.[2][3] Its physical and chemical properties make it a suitable medium for a variety of reactions, particularly when a non-polar, high-density solvent is required.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of dibromomethane is presented in the table below.



Property	Value	References
Molecular Formula	CH ₂ Br ₂	[2][3]
Molecular Weight	173.84 g/mol	[2]
Appearance	Colorless to yellow liquid	[2][3]
Density	2.49 g/cm³ (at 20 °C)	
Melting Point	-53 °C	
Boiling Point	95-97 °C	
Solubility in Water	11.7 g/L	
Vapor Pressure	44 hPa (at 20 °C)	

Application Notes

Dibromomethane's utility in a laboratory setting spans several areas, from a reaction medium to a key reactant in forming new carbon-carbon bonds.

Solvent for Organic Reactions

Dibromomethane is an effective solvent for a range of organic compounds due to its ability to dissolve non-polar and moderately polar substances.[5] It is particularly useful in:

- Reactions requiring a dense, immiscible organic phase: Its high density facilitates easy separation from aqueous phases.
- Extraction and purification processes: It can be used as an extractant for certain chemicals. [4]
- Polymer Synthesis: It has been utilized as a solvent and an electrophilic cross-linker in the synthesis of highly porous hyper-cross-linked polymers for applications in methane storage.
 It is also a suitable solvent for the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV).[6][7]

Reagent in Organic Synthesis

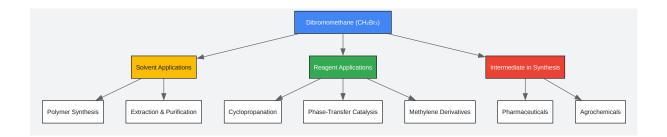


Beyond its role as a solvent, dibromomethane is an important one-carbon (C1) source.

- Cyclopropanation Reactions: It is a cost-effective precursor for generating a Simmons-Smithtype reagent for the cyclopropanation of alkenes, offering an alternative to the more expensive diiodomethane.[2][8]
- Phase-Transfer Catalysis (PTC): In certain PTC reactions, dibromomethane can serve as both the solvent and the methylene source for ring formation.
- Formation of Methylene Derivatives: It is used to convert polyols, such as catechols, into their methylenedioxy derivatives.[2][3]

Intermediate in Pharmaceutical and Agrochemical Synthesis

Dibromomethane is a key intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] Its ability to introduce bromine atoms into a molecular structure is crucial for creating compounds with desired biological activity.[5]



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Caption: Logical relationship of Dibromomethane's primary applications.

Experimental Protocols



Protocol 1: Synthesis of a 1,3-Oxathiolane Derivative via Phase-Transfer Catalysis

This protocol describes a reaction where dibromomethane serves as both the solvent and a reactant in a phase-transfer catalyzed ring formation. The reaction involves the conversion of a[2][4]oxathiol-2-one to a 1,3-oxathiolane, where the methylene carbon in the final product is sourced from dibromomethane.[9]



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Caption: Experimental workflow for PTC reaction in Dibromomethane.

Methodology:

- Reaction Setup: A solution of the starting material,[2][4]oxathiol-2-one, is prepared in dibromomethane, which acts as the solvent.
- Catalyst and Base Addition: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added to the organic phase. A 5M aqueous solution of sodium hydroxide is then added to form a biphasic system.
- Reaction: The mixture is stirred vigorously at room temperature. The phase-transfer catalyst
 facilitates the reaction between the hydroxide-hydrolyzed substrate and the dibromomethane
 at the interface.
- Workup and Isolation: After the reaction is complete (monitored by TLC or GC-MS), the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the 1,3-oxathiolane product.

Quantitative Data:



Parameter	Value/Condition	Reference
Substrate	[2][4]oxathiol-2-one derivative	[9]
Solvent/Reagent	Dibromomethane	[9]
Base	5M NaOH (aqueous)	[9]
Catalyst	Tetrabutylammonium bromide (TBAB)	[9]
Temperature	Room Temperature	[9]
Yield	High	[9]

Protocol 2: Synthesis of Poly(p-phenylene vinylene) (PPV) via the Gilch Route

This protocol outlines the synthesis of a PPV derivative using the Gilch polymerization reaction, where dibromomethane can be used as a co-solvent with other common organic solvents like tetrahydrofuran (THF) or chloroform.[6]

Methodology:

- Monomer Preparation: The dichloromethylated monomer (e.g., α,α'-dichloro-p-xylene derivative) is synthesized and purified.
- Polymerization Setup: The monomer is dissolved in a suitable solvent system, such as a mixture of THF and dibromomethane. The solution is cooled in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
- Initiation: A strong base, such as freshly prepared potassium tert-butoxide, is added portionwise to the cooled monomer solution with vigorous stirring. The reaction mixture typically turns viscous and develops a characteristic color (e.g., yellow-green fluorescence).
- Polymerization: The reaction is allowed to proceed for several hours at low temperature and then gradually warmed to room temperature.



Precipitation and Purification: The polymerization is quenched by pouring the reaction
mixture into a non-solvent, such as methanol. The precipitated polymer is collected by
filtration, washed repeatedly with methanol and water to remove unreacted monomer and
salts, and then dried under vacuum.

Quantitative Data for a Hyperbranched PPV Derivative Synthesis:

Parameter	Value/Condition	Reference
Monomers	"A ₂ + B ₃ " type monomers	[6]
Solvent	Tetrahydrofuran (THF) (Dibromomethane is a suitable co-solvent)	[6]
Base	Potassium tert-butoxide	[6]
Temperature	0 °C to Room Temperature	[6]
Molecular Weight (Mw)	~106	[6]
Solubility	Soluble in toluene, THF, chloroform, methylene chloride	[6]

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